Cas no 3762-25-2 (Diethyl 4-methylbenzylphosphonate)

Diethyl 4-methylbenzylphosphonate is an organophosphorus compound characterized by its phosphonate ester functional group and a 4-methylbenzyl substituent. This reagent is commonly employed as a versatile intermediate in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for the preparation of alkenes. Its stability under standard conditions and compatibility with various reaction media make it a practical choice for phosphorus-based transformations. The presence of the methylbenzyl group enhances its reactivity in certain coupling reactions, while the diethyl phosphonate moiety facilitates nucleophilic substitution processes. It is typically used in fine chemical synthesis and pharmaceutical research, where precise control over olefination reactions is required. The compound is handled under inert conditions to prevent hydrolysis of the phosphonate ester.
Diethyl 4-methylbenzylphosphonate structure
3762-25-2 structure
商品名:Diethyl 4-methylbenzylphosphonate
CAS番号:3762-25-2
MF:C12H19O3P
メガワット:242.2512
MDL:MFCD00041385
CID:84857
PubChem ID:87559196

Diethyl 4-methylbenzylphosphonate 化学的及び物理的性質

名前と識別子

    • (4-Methylbenzyl)-phosphonic acid diethyl ester
    • 4-Methylbenzylphosphonic acid diethyl ester
    • Diethyl 4-methylbenzylphosphonate
    • Diethyl (4-Methylbenzyl)phosphonate
    • 1-(diethoxyphosphorylmethyl)-4-methylbenzene
    • (4-Methylbenzyl)phosphonic Acid Diethyl Ester
    • Diethyl p-tolylmethylphosphonate [(4-Methylphenyl)methyl]phosphonic acid diethyl ester
    • Diethyl p-tolylmethylphosphonate
    • [(4-Methylphenyl)methyl]phosphonic acid diethyl ester
    • QKGBKPZAXXBLJE-UHFFFAOYSA-N
    • diethoxy[(4-methylphenyl)methyl]phosphino-1-one
    • 1qw7
    • SBB058459
    • STL220386
    • VZ31798
    • DB02138
    • DTXSID30191056
    • SR-01000883730-1
    • SY048619
    • PHOSPHONIC ACID, P-((4-METHYLPHENYL)METHYL)-, DIETHYL ESTER
    • FT-0604788
    • 3762-25-2
    • Q27093201
    • SCHEMBL915242
    • Diethyl(4-methylbenzyl)phosphonate
    • Diethyl-4-methylbenzylphosphonate, 97%
    • NS00030230
    • Diethyl-4-methylbenzylphosphonate
    • DIETHYL ((4-METHYLPHENYL)METHYL)PHOSPHONATE
    • CS-0187361
    • Phosphonic acid, [(4-methylphenyl)methyl]-, diethyl ester
    • SR-01000883730
    • MFCD00041385
    • UNII-KR7824QXJ2
    • EINECS 223-180-4
    • AKOS015842501
    • D3336
    • KR7824QXJ2
    • D90178
    • DB-049152
    • diethyl (4-methylphenyl)methylphosphonate
    • MDL: MFCD00041385
    • インチ: 1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
    • InChIKey: QKGBKPZAXXBLJE-UHFFFAOYSA-N
    • ほほえんだ: P(C([H])([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
    • BRN: 2940626

計算された属性

  • せいみつぶんしりょう: 242.10700
  • どういたいしつりょう: 242.107181
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 35.5

じっけんとくせい

  • 密度みつど: 1.07 g/mL at 25 °C(lit.)
  • ふってん: 160°C/11mmHg(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.497(lit.)
  • ようかいど: 微溶性(1.7 g/l)(25ºC)、
  • PSA: 45.34000
  • LogP: 3.76110

Diethyl 4-methylbenzylphosphonate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S24/25
  • リスク用語:R36/37/38
  • セキュリティ用語:S24/25

Diethyl 4-methylbenzylphosphonate 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Diethyl 4-methylbenzylphosphonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258031-100g
Diethyl 4-methylbenzylphosphonate
3762-25-2 98%
100g
¥988.00 2024-05-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3336-25G
Diethyl (4-Methylbenzyl)phosphonate
3762-25-2 >98.0%(GC)
25g
¥430.00 2024-04-16
Ambeed
A900687-100g
Diethyl 4-methylbenzylphosphonate
3762-25-2 97%
100g
$89.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50335-5g
Diethyl 4-methylbenzylphosphonate
3762-25-2 97%
5g
¥63.0 2023-09-05
Apollo Scientific
OR10720-5g
Diethyl(4-methylbenzyl)phosphonate
3762-25-2 99%
5g
£17.00 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155199-50g
Diethyl (4-Methylbenzyl)phosphonate
3762-25-2 >98.0%(GC)
50g
¥1,899.00 2021-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155199-25G
Diethyl 4-methylbenzylphosphonate
3762-25-2 >98.0%(GC)
25g
¥760.90 2023-09-03
Ambeed
A900687-25g
Diethyl 4-methylbenzylphosphonate
3762-25-2 97%
25g
$34.0 2025-02-21
TRC
D444913-100mg
Diethyl 4-Methylbenzylphosphonate
3762-25-2
100mg
$ 65.00 2022-06-05
Oakwood
003429-1g
Diethyl 4-methylbenzylphosphonate
3762-25-2 98+%
1g
$12.00 2024-07-19

Diethyl 4-methylbenzylphosphonate 関連文献

Diethyl 4-methylbenzylphosphonateに関する追加情報

Diethyl 4-methylbenzylphosphonate (CAS No. 3762-25-2): A Comprehensive Overview

Diethyl 4-methylbenzylphosphonate, with the chemical formula C12H17O3P and CAS number 3762-25-2, is an organophosphorus compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its ethyl ester groups and a substituted benzylphosphonate moiety, exhibits a unique set of chemical properties that make it valuable in various applications, particularly in synthetic chemistry and drug development.

The structure of Diethyl 4-methylbenzylphosphonate consists of a phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethyl groups, while the benzyl group is attached to the phosphorus via a methylene bridge. The presence of the 4-methyl substituent on the benzene ring introduces steric and electronic effects that influence the compound's reactivity and interactions with biological targets. This structural feature has been exploited in the design of novel pharmaceuticals and agrochemicals, where precise control over molecular interactions is crucial.

In recent years, Diethyl 4-methylbenzylphosphonate has been explored as a key intermediate in the synthesis of various bioactive molecules. Its phosphonate group is particularly interesting because it can participate in coordination chemistry, forming stable complexes with metals such as zinc and magnesium. These metal complexes have shown promise in catalytic applications, including asymmetric synthesis and polymerization reactions. The ability to modulate these interactions through structural modifications has opened new avenues for developing efficient synthetic methodologies.

The pharmaceutical industry has also been keenly interested in Diethyl 4-methylbenzylphosphonate due to its potential as a pharmacophore. Phosphonates are known for their ability to mimic carboxylic acids and have been incorporated into drugs targeting enzymes such as proteases and kinases. For instance, recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain cancer-related enzymes, making them attractive candidates for further development. The methyl substituent on the benzene ring further enhances binding affinity by optimizing spatial orientation within the active site of target proteins.

Moreover, the agrochemical sector has utilized Diethyl 4-methylbenzylphosphonate as a precursor in the synthesis of novel pesticides and herbicides. Its stability under various environmental conditions makes it an ideal candidate for formulations designed to protect crops from pests and diseases. Researchers have reported that phosphonate-based compounds exhibit lower toxicity towards non-target organisms compared to traditional pesticides, aligning with the growing demand for environmentally friendly agricultural solutions.

The synthesis of Diethyl 4-methylbenzylphosphonate typically involves phosphonation reactions followed by esterification steps. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods not only enhance efficiency but also allow for greater flexibility in modifying the compound's structure for specific applications. The growing interest in green chemistry has spurred innovation in these synthetic routes, emphasizing minimal waste generation and sustainable practices.

In conclusion, Diethyl 4-methylbenzylphosphonate (CAS No. 3762-25-2) is a versatile compound with significant potential across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further. The ongoing development of innovative synthetic methods ensures that access to high-quality Diethyl 4-methylbenzylphosphonate will remain robust, supporting advancements in science and technology.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd